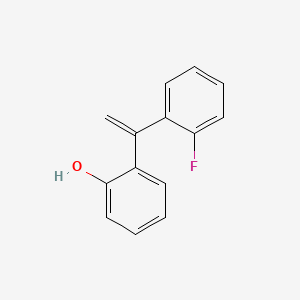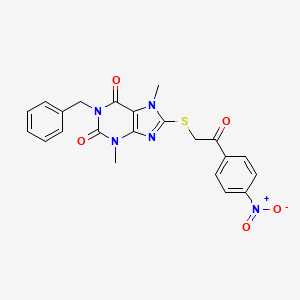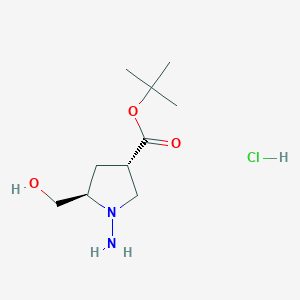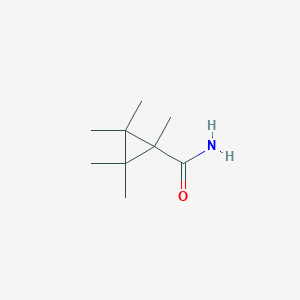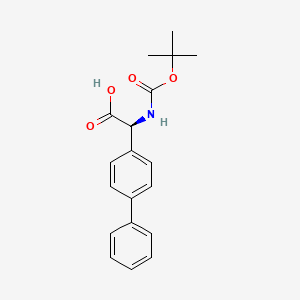
(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features multiple functional groups, including thiazole, pyrazole, and piperazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step process involving the construction of each ring system followed by their assembly into the final structure.
Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Ring Synthesis: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Piperazine Ring Synthesis: The piperazine ring can be synthesized by the cyclization of diethanolamine with ammonia or by the reduction of piperazine-2,5-dione.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrazole rings.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole, pyrazole, and piperazine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- (3-(2-(4-ethylphenyl)-4-methylthiazol-5-yl)-1H-pyrazol-5-yl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C27H29N5O2S |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
[5-[2-(4-ethylphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H29N5O2S/c1-4-19-5-7-20(8-6-19)26-28-18(2)25(35-26)23-17-24(30-29-23)27(33)32-15-13-31(14-16-32)21-9-11-22(34-3)12-10-21/h5-12,17H,4,13-16H2,1-3H3,(H,29,30) |
Clé InChI |
FULWJXRFDKKVKT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)

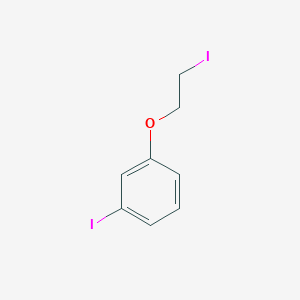
![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)

![9-[3,5-Bis(trifluoromethyl)phenyl]-10-[10-[3,5-bis(trifluoromethyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B14122256.png)

